molecular formula C11H18O5 B8106324 Propargyl-PEG3-methyl ester CAS No. 2086689-09-8

Propargyl-PEG3-methyl ester

Cat. No. B8106324
CAS RN: 2086689-09-8
M. Wt: 230.26 g/mol
InChI Key: SDSYWBQIDUXXIQ-UHFFFAOYSA-N
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Description

Propargyl-PEG3-methyl ester is a propargyl linker with a methyl ester . The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry . Methyl ester can be hydrolyzed under strong basic condition . It is a reagent grade compound used for research purposes .


Synthesis Analysis

The synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto, or hydrazide end groups has been achieved with simplicity yet high efficiency . The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto, or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG3-methyl ester is C11H18O5 . It has a molecular weight of 230.3 g/mol .


Chemical Reactions Analysis

Propargyl-PEG3-methyl ester is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Propargyl-PEG3-methyl ester has a molecular weight of 230.3 g/mol . It is a PEG derivative containing a propargyl group and a methyl ester .

Mechanism of Action

Propargyl-PEG3-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Safety and Hazards

Propargyl-PEG3-methyl ester is a reagent grade compound used for research purposes . For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

Propargyl-PEG3-methyl ester can be useful in the development of PEG-based bioconjugates for a variety of biomedical applications . It can also be used in the synthesis of PROTACs , which are a promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

methyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-5-14-7-9-16-10-8-15-6-4-11(12)13-2/h1H,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYWBQIDUXXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153014
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG3-methyl ester

CAS RN

2086689-09-8
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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